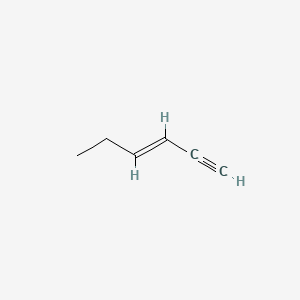![molecular formula C8H16ClN B13578372 3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, mimicking the piperidine ring commonly found in many bioactive molecules . The unique structure of this compound makes it a valuable scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane (AlH3) produces 1-azaspiro[3.3]heptane .
Industrial Production Methods
Industrial production of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride would likely follow a similar synthetic route but on a larger scale. The key steps would involve the scalable synthesis of the spirocyclic β-lactam intermediate, followed by its reduction and subsequent alkylation to introduce the ethyl group. The final product would be purified and converted to its hydrochloride salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the azaspiro structure can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam ring to form the corresponding amine.
Substitution: Alkylation and acylation reactions can introduce various substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Alane (AlH3) or lithium aluminum hydride (LiAlH4) for reducing the β-lactam ring.
Substitution: Alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride, NaH) for alkylation
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups on the nitrogen atom.
Applications De Recherche Scientifique
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, mimicking the piperidine ring. This interaction can modulate the activity of various enzymes and receptors, leading to its biological effects. The nitrogen atom in the azaspiro structure plays a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine with similar properties but different substitution patterns.
Piperidine: A common structural motif in many bioactive compounds.
1-Azaspiro[3.3]heptane: The parent compound of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H16ClN |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
3-ethyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-6-9-8(7)4-3-5-8;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
FFQTUZRHDDTRNI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC12CCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
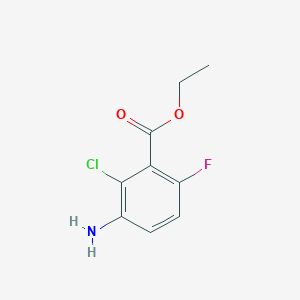

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

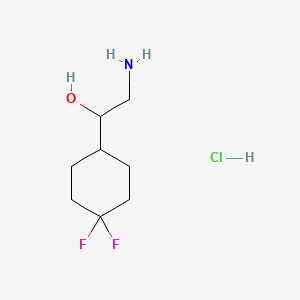
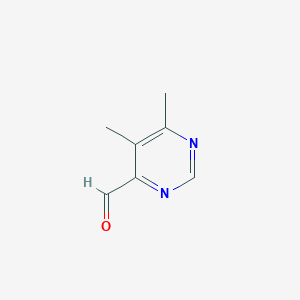

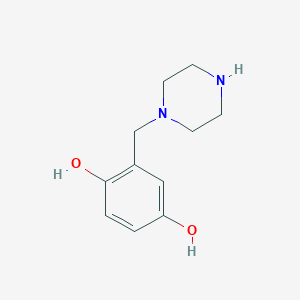
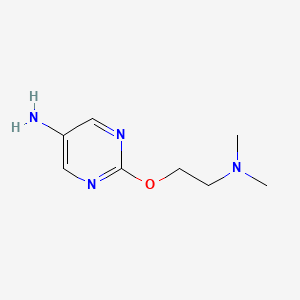
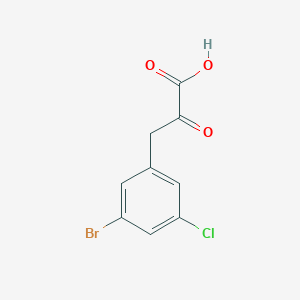
aminehydrochloride](/img/structure/B13578363.png)
